molecular formula C11H12OS B8566364 2-(Cyclobutylthio)benzaldehyde

2-(Cyclobutylthio)benzaldehyde

Cat. No.: B8566364
M. Wt: 192.28 g/mol
InChI Key: ZAKDLCJRWPGFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutylthio)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutylthio (-S-cyclobutyl) group at the 2-position of the benzaldehyde ring. This compound combines the electrophilic aldehyde functional group with a sulfur-containing cyclobutyl substituent, which confers unique steric and electronic properties. The cyclobutylthio group introduces both steric bulk and moderate electron-withdrawing effects due to the sulfur atom, influencing its reactivity in nucleophilic additions, cyclization reactions, and coordination chemistry.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-cyclobutylsulfanylbenzaldehyde

InChI

InChI=1S/C11H12OS/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7-8,10H,3,5-6H2

InChI Key

ZAKDLCJRWPGFOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclobutylthio)benzaldehyde and Analogues

Compound Name Substituent Electronic Effects Steric Effects Reactivity in Hemiacetal Formation
Benzaldehyde H (no substituent) Neutral Minimal 9% yield
Pyrimidyl-5-carbaldehyde Pyrimidine-5-yl Strong electron-withdrawing Moderate 95% yield
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino Electron-donating (via P) High Not reported (market data)
This compound Cyclobutylthio Moderate electron-withdrawing Moderate to high Inferred intermediate

Detailed Analysis:

Reactivity in Hemiacetal Formation

  • Benzaldehyde forms hemiacetals with only 9% yield under equilibrium conditions, reflecting its low electrophilicity and lack of stabilizing substituents .
  • Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal yields (95%) due to the electron-withdrawing pyrimidine ring, which enhances aldehyde electrophilicity and stabilizes intermediates .
  • For This compound , the sulfur atom’s electron-withdrawing effect (though weaker than pyrimidine) may moderately enhance aldehyde reactivity compared to benzaldehyde. However, steric hindrance from the cyclobutyl group could slow nucleophilic attack, resulting in intermediate reactivity.

Steric and Electronic Influence 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) features a bulky diphenylphosphino group, which is electron-donating and often used in catalysis. Its steric bulk limits accessibility to the aldehyde group, reducing reactivity in certain reactions . In contrast, the cyclobutylthio substituent in this compound provides a balance: sulfur’s electronegativity increases aldehyde electrophilicity, while the smaller cyclobutyl ring (vs. phenyl groups) reduces steric obstruction compared to diphenylphosphino derivatives.

Market and Applications While 2-(Diphenylphosphino)benzaldehyde has documented industrial applications (e.g., ligand synthesis), market data for this compound is scarce, suggesting its niche or exploratory use . Pyrimidyl-5-carbaldehydes are primarily research tools in medicinal chemistry due to their high reactivity .

Research Findings and Gaps

  • Conclusions are extrapolated from analogs like pyrimidyl-5-carbaldehydes and diphenylphosphino derivatives.
  • Theoretical Predictions : Computational modeling could clarify the electronic effects of the cyclobutylthio group. For instance, sulfur’s polarizability may stabilize transition states in cycloaddition reactions.

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